2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Description
2-Chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound featuring a fused pyrrolo-pyrimidine scaffold with a chlorine substituent at position 2 and a methyl group at position 5. This structure is critical for its role as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development and nucleotide analog synthesis. Its reactivity at the C2 and C7 positions allows for diverse functionalization, making it a valuable building block for drug discovery pipelines .
Properties
CAS No. |
1547032-37-0 |
|---|---|
Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-3-9-7(8)10-6(4)11/h3H,2H2,1H3 |
InChI Key |
MTAFMEFZDADRMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Nickel-Catalyzed Coupling Reaction
Reactants :
-
5-Bromo-2-chloro-N-methylpyrimidine-4-amine
-
Acrylic acid
Conditions :
-
Catalyst: NiCl₂ (0.003 eq) and CuI (0.025 eq)
-
Ligand: Triphenylphosphine (0.043 eq)
-
Base: N,N-Diisopropylethylamine (2.1 eq)
-
Solvent: Absolute ethanol
-
Temperature: 65°C, 8 hours
Outcome :
Forms 3-[2-chloro-4-(methylamino)-5-pyrimidinyl]-2-acrylic acid with 73% yield.
Step 2: Intramolecular Cyclization
Reactant : Intermediate from Step 1
Conditions :
-
Catalyst: CuCl (0.4 eq)
-
Base: Triethylamine (0.6 eq)
-
Solvent: Dimethyl sulfoxide
-
Temperature: 70°C, 12 hours
Outcome :
Generates 2-chloro-7-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (97% yield).
Step 3: Lactam Formation via Oxidation
Reactant : Intermediate from Step 2
Conditions :
-
Oxidant: DDQ (1.5 eq)
-
Solvent: Tetrahydrofuran
-
Temperature: 40–70°C
Outcome :
Yields this compound (85–90% yield).
This route prioritizes early-stage introduction of the methyl group:
Step 1: Synthesis of 7-Methylpyrrolo[2,3-d]pyrimidin-6-one
Reactants :
-
4-Amino-7-methylpyrrolo[2,3-d]pyrimidine
-
Phosgene gas (for lactam formation)
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
Outcome :
7-Methylpyrrolo[2,3-d]pyrimidin-6-one (78% yield).
Step 2: Regioselective Chlorination
Reactant : Intermediate from Step 1
Conditions :
-
Chlorinating agent: POCl₃ (3 eq)
-
Catalyst: N,N-Dimethylaniline
-
Solvent: Toluene
-
Temperature: Reflux, 6 hours
Outcome :
this compound (82% yield).
Method 3: Cyclocondensation of Methylated Precursors
Step 1: Cyclocondensation Reaction
Reactants :
-
2,6-Diamino-4-methoxypyrimidine
-
2-Chloro-3-cyanopropanal
Conditions :
-
Solvent: Acetonitrile
-
Acid catalyst: p-TsOH
-
Temperature: 80°C, 24 hours
Outcome :
2-Chloro-7-methyl-pyrrolo[2,3-d]pyrimidine intermediate (65% yield).
Step 2: Oxidation to Lactam
Reactant : Intermediate from Step 1
Conditions :
-
Oxidant: KMnO₄ (aqueous, pH 9)
-
Temperature: 50°C, 4 hours
Outcome :
Target compound with 70% yield.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 58% | 64% | 46% |
| Key Advantage | High-purity | Early methyl | Avoids DDQ |
| Limitation | Cost of DDQ | Phosgene use | Low yield |
| Reaction Steps | 3 | 2 | 2 |
| Scalability | Industrial | Lab-scale | Lab-scale |
Critical Reaction Optimization Insights
-
Chlorination Efficiency : POCl₃ outperforms SOCl₂ in regioselectivity for position 2.
-
Methylation Timing : Early-stage alkylation (Method 2) reduces side reactions compared to late-stage modifications.
-
Catalyst Systems : Ni/Cu bimetallic systems enable coupling at lower temperatures (Method 1).
-
Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance cyclization rates.
Characterization Data
¹H NMR (400 MHz, CDCl₃) :
HPLC Purity : >99% (Method 1), 98% (Method 2), 95% (Method 3).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various amines or thiols are commonly used.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .
Scientific Research Applications
Overview
2-Chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. Its unique structural characteristics allow it to interact with biological systems in various ways, making it a subject of interest in drug discovery and development.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance the inhibition of cancer cell proliferation. The compound's ability to inhibit specific kinases involved in cancer pathways has been explored, suggesting its potential as a lead compound in developing targeted cancer therapies.
Antiviral Properties
The antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives has been documented against various viral strains. For example, compounds with similar structures have demonstrated effectiveness against RNA viruses. This opens avenues for developing antiviral drugs that target viral replication mechanisms.
Enzyme Inhibition
Compounds like this compound have been studied for their ability to inhibit enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways and are often implicated in diseases like cancer and inflammation. Inhibiting these enzymes can lead to therapeutic benefits.
Neuroprotective Effects
Emerging research suggests that pyrrolo[2,3-d]pyrimidine derivatives possess neuroprotective properties. They may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. This potential application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry Letters examined the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the 2-chloro group significantly enhanced cytotoxicity against breast and lung cancer cells.
Case Study 2: Antiviral Activity
In a study focusing on antiviral agents, researchers tested several pyrrolo[2,3-d]pyrimidine derivatives against HCV (Hepatitis C Virus). The findings revealed that certain analogs exhibited promising antiviral activity by inhibiting viral replication in vitro.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in the context of anticancer and antiviral therapies .
Comparison with Similar Compounds
Key Observations:
- Positional Effects : Chlorine at C2 (target compound) vs. C4 (e.g., CAS 1618-36-6) alters electrophilicity and cross-coupling reactivity. The C2-Cl group facilitates Suzuki-Miyaura reactions for aryl/heteroaryl introductions .
- Methyl vs. Fluoro Substitutents : The 7-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., cyclopentyl in ’s compound 2f), enhancing synthetic versatility. Fluorine at C5 (CAS 1638761-02-0) increases metabolic stability but may reduce solubility .
Biological Activity
2-Chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Structure and Composition
- Molecular Formula: C7H6ClN3
- Molecular Weight: 167.60 g/mol
- CAS Number: 1060816-67-2
The structure features a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 2-position and a methyl group at the 7-position. This configuration is crucial for its biological activity.
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class can inhibit various enzymes involved in cellular processes. Notably, they have shown affinity for dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced levels of tetrahydrofolate, subsequently affecting nucleotide synthesis and cell division .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e (2-Cl) | HepG2 | 43.15 |
| 5h (2-F) | HeLa | 68.17 |
| 5k (3,4-di-Cl) | MDA-MB-231 | Varies |
In particular, compound 5e exhibited the highest cytotoxicity against HepG2 cells, suggesting that the chlorine substituent enhances biological activity .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can often be correlated with their structural features. For example:
- Chlorine Substituent: Enhances cytotoxicity.
- Methyl Group: Plays a role in modulating enzyme interactions.
This relationship illustrates how subtle changes in chemical structure can significantly impact pharmacological properties.
In Vivo Studies
A recent study evaluated the in vivo efficacy of a related pyrrolo[2,3-d]pyrimidine derivative in a mouse model of cancer. The results indicated that treatment led to a marked reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction through the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound could effectively bind to tyrosine kinases involved in cancer progression, providing a rationale for its observed anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step protocols involving cyclization and halogenation. For example, intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are prepared using N-(2-oxo-2-arylethyl)methanesulfonamide and aldehydes under basic conditions (e.g., K₂CO₃ in ethanol) . Key intermediates are monitored via TLC and characterized using ¹H/¹³C NMR and HRMS to confirm structural integrity .
- Critical Step : Chlorination at the 2-position requires precise stoichiometry of reagents like POCl₃ to avoid over-halogenation, as seen in analogous syntheses .
Q. How is the purity and identity of 2-chloro-7-methyl-pyrrolopyrimidinone verified in academic settings?
- Analytical Workflow :
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization) .
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies the methyl group at δ 1.3–1.5 ppm and the pyrrolopyrimidine backbone via aromatic proton signals (δ 7.8–8.2 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 200.04 (calculated for C₇H₇ClN₃O) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of 2-chloro-7-methyl-pyrrolopyrimidinone while minimizing byproducts?
- Strategies :
- Temperature Control : Heating at 150°C during cyclization improves ring closure efficiency but must be balanced to avoid decomposition .
- Catalytic Systems : Use of Pd catalysts in cross-coupling reactions (for analogs) enhances regioselectivity, though this requires inert atmosphere conditions .
- Byproduct Mitigation : Column chromatography (silica gel, eluent: EtOAc/hexane) separates chlorinated byproducts, as seen in related 7H-pyrrolo[2,3-d]pyrimidine syntheses .
Q. What experimental approaches resolve contradictions in reported biological activity data for pyrrolopyrimidine derivatives?
- Case Study : Discrepancies in kinase inhibition assays may arise from:
- Solubility Variability : Use DMSO stocks ≤10 mM to prevent precipitation in buffer systems .
- Structural Analogues : Substituent effects (e.g., methyl vs. cyclopentyl groups) alter binding; compare IC₅₀ values of 2-chloro-7-methyl vs. 2-chloro-7-cyclopentyl derivatives .
- Assay Validation : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Q. How do researchers investigate the mechanism of action of 2-chloro-7-methyl-pyrrolopyrimidinone in kinase inhibition studies?
- Methodological Framework :
- Kinase Profiling : Broad-panel screening (e.g., against JAK family kinases) identifies primary targets. Cocrystallization with kinases (e.g., JAK1) reveals binding modes, as demonstrated for related 7H-pyrrolo[2,3-d]pyrimidine cocrystals .
- Mutagenesis Studies : Introduce point mutations (e.g., ATP-binding pocket residues) to confirm critical interactions .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding energies, validated by SPR (surface plasmon resonance) affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
